molecular formula C14H14N2OS B13849232 4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide

4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide

Cat. No.: B13849232
M. Wt: 258.34 g/mol
InChI Key: RLCKPDPAZDHATP-UHFFFAOYSA-N
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Description

4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide is a chemical compound with a unique structure that includes a benzylsulfanyl group and a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of benzylmercaptan with appropriate benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydroxylamine to introduce the hydroxybenzenecarboximidamide group .

Industrial Production Methods

While specific industrial production methods for 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation, a critical process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to heme, preventing its polymerization into hemozoin, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzylsulfanylbenzaldehyde
  • 4-benzylsulfanylbenzoic acid
  • 4-benzylsulfanylbenzylamine

Uniqueness

4-benzylsulfanyl-N’-hydroxybenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit β-hematin formation makes it particularly valuable in antimalarial research, distinguishing it from other benzylsulfanyl derivatives .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

4-benzylsulfanyl-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H14N2OS/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)

InChI Key

RLCKPDPAZDHATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=NO)N

Origin of Product

United States

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